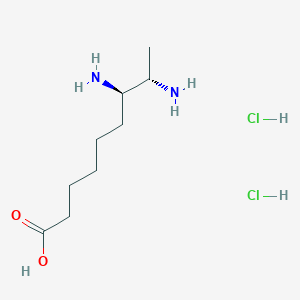
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its two amino groups attached to a nonanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride typically involves the stereoselective reduction of a precursor molecule, followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved. For instance, the reduction step might involve the use of a chiral catalyst to guide the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in various chemical processes.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific enzymes makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use in treating certain diseases. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7R,8S)-Dihydrodehydrodiconiferyl Alcohol: This compound shares a similar chiral structure and is known for its neuritogenic activity.
(7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene: Another compound with a similar stereochemistry, used in pheromone research.
Uniqueness
What sets (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride apart from these similar compounds is its dual amino functionality, which provides additional reactivity and versatility in chemical reactions. This makes it a more flexible building block for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C9H22Cl2N2O2 |
|---|---|
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
(7R,8S)-7,8-diaminononanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H/t7-,8+;;/m0../s1 |
Clé InChI |
YCBOAYSDSCJELT-OXOJUWDDSA-N |
SMILES isomérique |
C[C@@H]([C@@H](CCCCCC(=O)O)N)N.Cl.Cl |
SMILES canonique |
CC(C(CCCCCC(=O)O)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


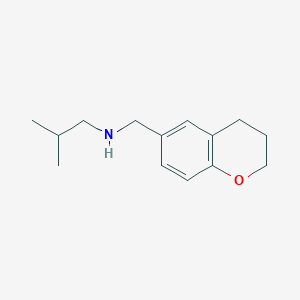
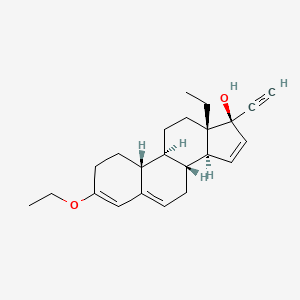
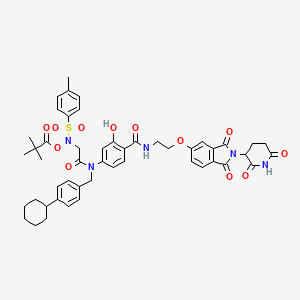
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)

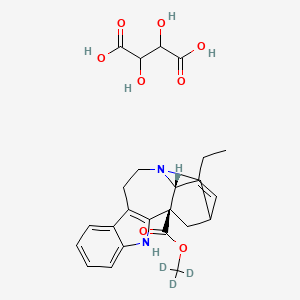
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
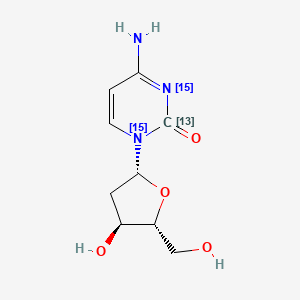
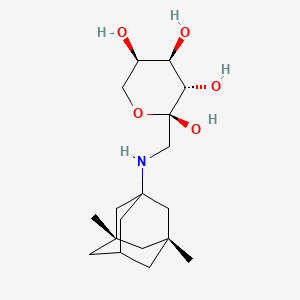
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
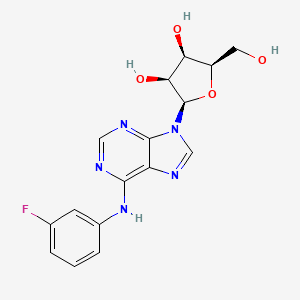
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
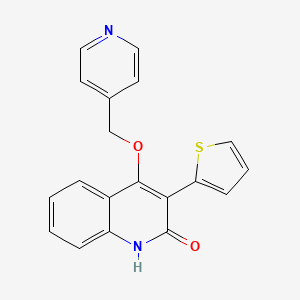
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
